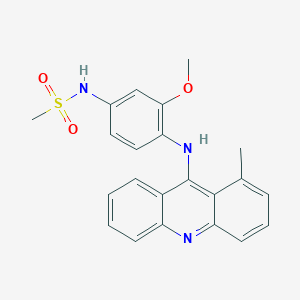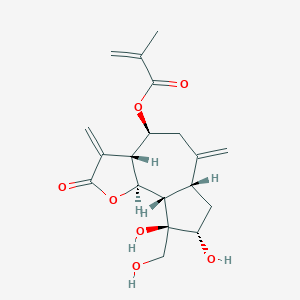
Gnaphaloide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gnaphaloide is a plant that belongs to the family Asteraceae. It is commonly known as "cudweed" and is found in different parts of the world, including Europe, Asia, and North America. The plant has been used traditionally for medicinal purposes, and recent scientific research has shown that it contains bioactive compounds that have potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
Phylogenetic Studies in Plant Biology
- Research on the Gnaphalieae, a group of sunflowers including Gnaphaloide, utilized chloroplast DNA sequences to reconstruct phylogenies of South African Gnaphalieae. This study provided insights into the evolutionary relationships within this tribe, suggesting that certain genera like Printzia and Callilepis should be excluded from the Gnaphalieae (Bayer, Puttock, & Kelchner, 2000).
Cancer Research and Therapeutic Applications
- Gambogenic acid, derived from a related species in the Gnaphalieae tribe, has shown promising anti-cancer effects. A study explored its mechanism in lung cancer cells, revealing its role in inducing cell death through aberrant autophagy (Mei et al., 2014).
Advancements in Genomics Research
- The development of the genomics Research Network Architecture (gRNA) highlights the importance of Gnaphaloide in facilitating the progression of genomics-centric tools. This modular environment supports the development and deployment of applications tailored to life sciences research (Laud et al., 2002).
Genetic Studies in Microbial Pathogenicity
- In a study on Stagonospora nodorum, a wheat pathogen, the role of a Galpha subunit (Gna1) was explored. This research provides insights into how disruptions in signal transduction pathways, such as those mediated by GNA-1, can affect pathogenicity and host interactions (Solomon et al., 2004).
Exploration of Ancient Diseases and Pathogens
- The study of tuberculosis through ancient DNA (aDNA) analysis has utilized genomic methods to understand historical pathogens. This research demonstrates the role of genomics in revealing the evolution of diseases like tuberculosis, which may have links to genetic components similar to those in Gnaphaloide (Donoghue et al., 2004).
Developments in Genome-Wide Association Studies
- Genome-wide association studies (GWAS) have been a major driver in discovering genetic variants and their associations with diseases. The advancements in this field, possibly influenced by research on organisms like Gnaphaloide, have led to significant breakthroughs in understanding complex genetic traits (Visscher et al., 2017).
Ethical Considerations in Genomic Research
- The use of whole-genome methods in medical research, including studies on plants like Gnaphaloide, raises important ethical considerations. Issues such as consent, privacy, and the governance of genomic data are crucial in this context (Kaye et al., 2009).
Propiedades
Número CAS |
101409-57-8 |
|---|---|
Nombre del producto |
Gnaphaloide |
Fórmula molecular |
C19H24O7 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
[(3aR,4S,6aR,8S,9R,9aS,9bS)-8,9-dihydroxy-9-(hydroxymethyl)-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H24O7/c1-8(2)17(22)25-12-5-9(3)11-6-13(21)19(24,7-20)15(11)16-14(12)10(4)18(23)26-16/h11-16,20-21,24H,1,3-7H2,2H3/t11-,12-,13-,14+,15-,16-,19+/m0/s1 |
Clave InChI |
NJTYUJFKRSBELS-URUZQALBSA-N |
SMILES isomérico |
CC(=C)C(=O)O[C@H]1CC(=C)[C@@H]2C[C@@H]([C@@]([C@@H]2[C@@H]3[C@@H]1C(=C)C(=O)O3)(CO)O)O |
SMILES |
CC(=C)C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CO)O)O |
SMILES canónico |
CC(=C)C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CO)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



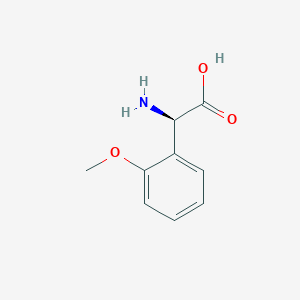
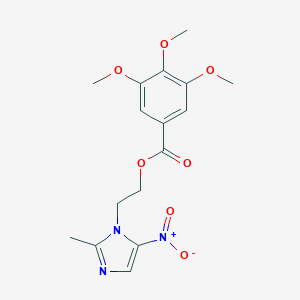
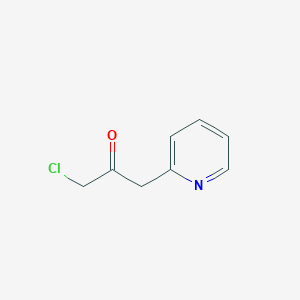
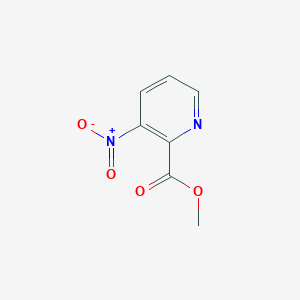
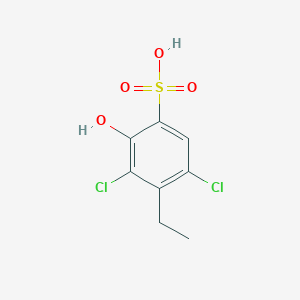
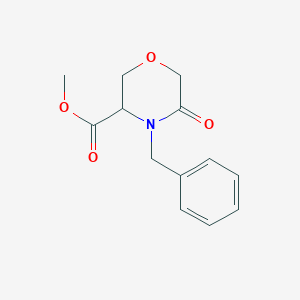
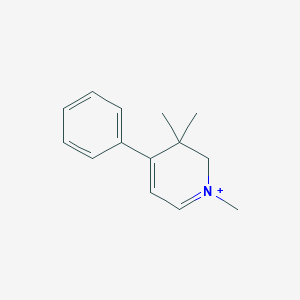
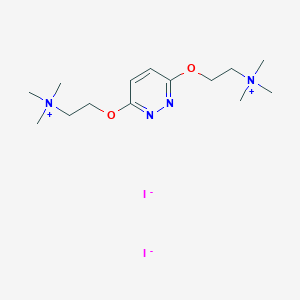
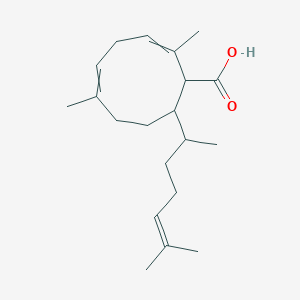
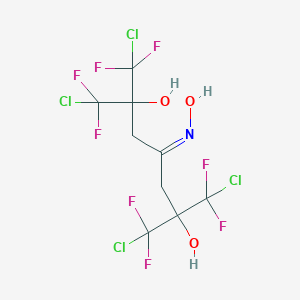
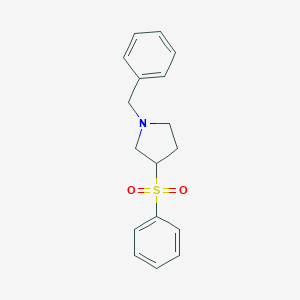
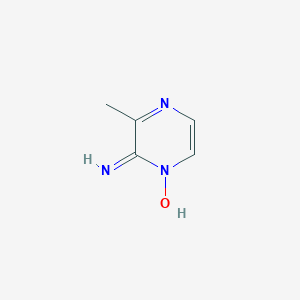
![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)
